molecular formula C19H17N3OS B5860057 N-BENZOYL-N'-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA

N-BENZOYL-N'-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA

Cat. No.: B5860057
M. Wt: 335.4 g/mol
InChI Key: ZHSNWNOQXNGNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a benzoyl group attached to a thiourea moiety, which is further substituted with a 2,4-dimethyl-8-quinolyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA typically involves the reaction of benzoyl chloride with N’-(2,4-dimethyl-8-quinolyl)thiourea. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as column chromatography or distillation to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes. The thiourea group can also form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZOYL-N’-(2,4-DIMETHYL-8-QUINOLYL)THIOUREA is unique due to the specific positioning of the dimethyl groups on the quinoline ring, which influences its electronic properties and steric interactions. This unique structure imparts distinct reactivity and biological activity compared to other thiourea derivatives .

Properties

IUPAC Name

N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSNWNOQXNGNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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